

Navigating the Landscape of 2-Alkylpyridines: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	2-(5-Methylhexyl)pyridine	
Cat. No.:	B15177393	Get Quote

A comprehensive exploration of the synthesis, properties, and potential applications of 2-alkylpyridines, with a focus on the structural motif of **2-(5-Methylhexyl)pyridine**.

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[City, State] – In the realm of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design, offering a versatile platform for the development of novel compounds with diverse functionalities. This technical guide delves into the chemistry of 2-alkylpyridines, a significant subclass of pyridine derivatives. While specific data for **2-(5-Methylhexyl)pyridine**, including its CAS number, is not readily available in public databases, this paper will provide a robust framework for understanding its potential characteristics and synthesis by examining closely related structures and general principles of pyridine chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential and synthetic strategies associated with this class of compounds.

Pyridine and its derivatives are integral to numerous FDA-approved drugs and play a crucial role in medicinal chemistry.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores.[2] The addition of alkyl substituents, such as a 5-methylhexyl group at the 2-position, can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.



Physicochemical Properties: Insights from a Structural Isomer

Due to the absence of specific experimental data for **2-(5-Methylhexyl)pyridine**, we present the known physicochemical properties of its structural isomer, 5-hexyl-2-methylpyridine (CAS Number: 710-40-7), to offer a comparative baseline. It is crucial to note that while these compounds share the same molecular formula, their structural differences will result in distinct physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C12H19N	The Good Scents Company[3]
Molecular Weight	177.29 g/mol	The Good Scents Company[3]
Boiling Point	256.43 °C (estimated)	The Good Scents Company
Flash Point	215.00 °F (101.80 °C) (estimated)	The Good Scents Company
Vapor Pressure	0.025000 mmHg @ 25.00 °C (estimated)	The Good Scents Company
logP (o/w)	4.255 (estimated)	The Good Scents Company
Water Solubility	216.4 mg/L @ 25 °C (estimated)	The Good Scents Company

Note: The data presented in this table is for 5-hexyl-2-methylpyridine and should be considered as an approximation for **2-(5-Methylhexyl)pyridine**.

Synthetic Pathways to 2-Alkylpyridines

The synthesis of 2-alkylpyridines can be approached through several established methodologies. These strategies often involve the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself.

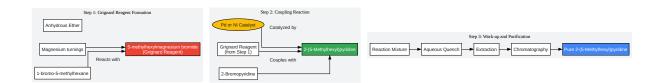
General Synthetic Strategies:



- Cross-Coupling Reactions: A prevalent method for introducing alkyl groups onto the pyridine
 ring involves transition-metal-catalyzed cross-coupling reactions.[4] For instance, 2halopyridines can react with alkyl Grignard reagents or other organometallic species in the
 presence of a suitable catalyst (e.g., palladium, nickel, or iron) to yield 2-alkylpyridines.[4][5]
- Addition of Grignard Reagents to Pyridine N-oxides: Another effective method involves the addition of Grignard reagents to pyridine N-oxides. This reaction, followed by a subsequent treatment, can afford 2-substituted pyridines in good yields.[5]
- Enantioselective Synthesis: For applications requiring specific stereochemistry, methods for
 the enantioselective synthesis of 2-alkylpyridines have been developed. These often utilize
 chiral lithium amides as auxiliaries to control the stereochemical outcome of the alkylation.[1]
 [6]

Hypothetical Synthesis of 2-(5-Methylhexyl)pyridine: An Experimental Workflow

A plausible and commonly employed method for the synthesis of **2-(5-Methylhexyl)pyridine** would be a Grignard reaction. The following diagram illustrates a generalized workflow for this synthetic approach.



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Caption: Generalized workflow for the synthesis of **2-(5-Methylhexyl)pyridine** via a Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **2-(5-Methylhexyl)pyridine** based on common laboratory practices for Grignard reactions.

Materials:

- 1-bromo-5-methylhexane
- Magnesium turnings
- Anhydrous diethyl ether
- 2-Bromopyridine
- Palladium or Nickel catalyst (e.g., Pd(PPh3)4)
- Anhydrous solvent (e.g., THF)
- Saturated aqueous ammonium chloride solution
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
 and nitrogen inlet, add magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Slowly add a solution of 1-bromo-5-methylhexane in anhydrous diethyl ether to the magnesium turnings.



 Maintain a gentle reflux until the magnesium has been consumed. The resulting solution is the Grignard reagent, 5-methylhexylmagnesium bromide.

Coupling Reaction:

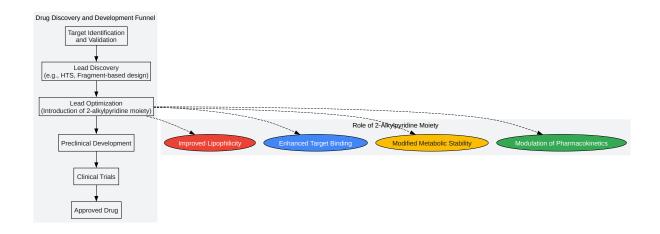
- In a separate flask, dissolve 2-bromopyridine and the palladium or nickel catalyst in an anhydrous solvent such as THF.
- Cool the solution in an ice bath.
- Slowly add the prepared Grignard reagent to the solution of 2-bromopyridine.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
- Work-up and Purification:
 - Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the pure 2-(5-Methylhexyl)pyridine.

Applications in Drug Development

Pyridine derivatives are a staple in medicinal chemistry, appearing in a wide array of therapeutic agents.[7][8] The pyridine ring can act as a bioisostere for a phenyl group, offering improved solubility and metabolic properties.[2] The introduction of an alkyl chain, such as a 5-methylhexyl group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.



While no specific biological activities or signaling pathway involvements for **2-(5-Methylhexyl)pyridine** have been reported, the general class of 2-alkylpyridines has been explored for various therapeutic applications. The structural motif could be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic profiles.



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